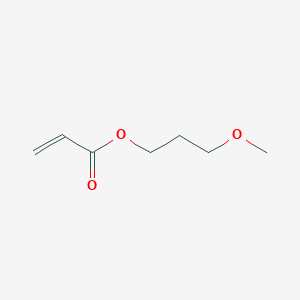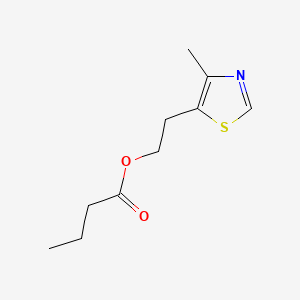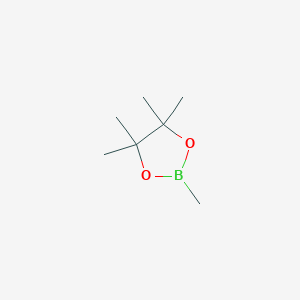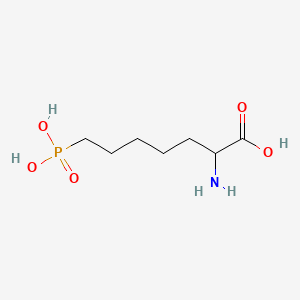
2-Amino-7-phosphonoheptanoic acid
Descripción general
Descripción
2-Amino-7-phosphonoheptanoic acid, also known as D-AP-7, is a solid white compound . It is a selective NMDA glutamate receptor antagonist and has anticonvulsant properties . The active enantiomer of 2-amino-7-phosphonoheptanoic acid is D (−)-2-Amino-7-phosphonoheptanoic acid .
Molecular Structure Analysis
The empirical formula for 2-Amino-7-phosphonoheptanoic acid is C7H16NO5P . Its molecular weight is 225.18 . The SMILES string representation is NC(CCCCCP(O)(O)=O)C(O)=O .
Physical And Chemical Properties Analysis
2-Amino-7-phosphonoheptanoic acid is a solid white compound . It is soluble in water . The elemental analysis shows that it contains 37.11% carbon, 6.14% nitrogen, and 13.2% phosphorus .
Aplicaciones Científicas De Investigación
Neurotransmission Modulation
DL-AP7 is known to modulate neurotransmission by acting as an antagonist of the NMDA receptor, which is involved in glutamatergic signaling. This has implications for understanding and potentially treating conditions related to neurotransmitter imbalances, such as depression and anxiety .
Cardiovascular Regulation
Research indicates that DL-AP7 may influence cardiovascular function by affecting systemic blood pressure. The blockade of NMDA receptors by DL-AP7 administration has been shown to potentially increase blood pressure .
Neuroprotection
DL-AP7’s role as an NMDA receptor antagonist also suggests its potential in neuroprotective strategies, particularly in conditions where excitotoxicity is a factor, such as stroke or traumatic brain injury .
Pain Modulation
The compound has been studied for its effects on pain perception, particularly in modulating the cardiac baroreflex function, which is related to the body’s response to changes in blood pressure .
Retinal Function
In studies involving retinal neurons, DL-AP7 has been used to investigate the role of NMDA receptors in visual processing and potential applications in treating retinal disorders .
Antidepressant Effects
DL-AP7 has been implicated in modulating stress-related behaviors and possesses potential antidepressant-like effects, making it a candidate for further research in mental health treatments .
Mecanismo De Acción
Target of Action
DL-AP7, also known as 2-Amino-7-phosphonoheptanoic acid, is a competitive antagonist of the ionotropic glutamate receptor, specifically the NMDA receptor . The NMDA receptor is a key player in synaptic plasticity and memory function .
Mode of Action
DL-AP7 competitively inhibits the glutamate binding site, thus preventing the activation of the NMDA receptor . The S1 and S2 domains of the NMDA receptor are essential for DL-AP7 and other related antagonists to bind to the receptor .
Biochemical Pathways
By blocking the NMDA receptor, DL-AP7 inhibits the flow of ions through the receptor, disrupting the normal signaling pathways. This can lead to a decrease in neuronal excitability and synaptic transmission .
Result of Action
DL-AP7 has been shown to block NMDA-induced convulsions and impair learning performance in a passive avoidance task in mice . It has also been reported to cause muscle rigidity and catalepsy in rats .
Safety and Hazards
When handling 2-Amino-7-phosphonoheptanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .
Propiedades
IUPAC Name |
2-amino-7-phosphonoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDMWESTDPJANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017823 | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-phosphonoheptanoic acid | |
CAS RN |
85797-13-3 | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85797-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AP-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 2-Amino-7-phosphonoheptanoic acid (AP7)?
A1: 2-Amino-7-phosphonoheptanoic acid (AP7) acts primarily as a competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [, , , ].
Q2: How does 2-Amino-7-phosphonoheptanoic acid (AP7) affect NMDA receptor function?
A2: AP7 binds to the NMDA receptor, preventing the binding of glutamate, the endogenous agonist []. This blockade inhibits the opening of the receptor-associated ion channel, thereby preventing the flow of ions like calcium, which are crucial for neuronal excitation [, ].
Q3: What are the downstream effects of 2-Amino-7-phosphonoheptanoic acid (AP7) mediated NMDA receptor antagonism?
A3: AP7's antagonism of NMDA receptors leads to a range of effects, including:
- Reduced neuronal excitability: This forms the basis for its anticonvulsant effects in models of epilepsy [, , ].
- Neuroprotection: AP7 can protect against neuronal damage in models of ischemia and excitotoxicity, likely by reducing excessive calcium influx [, , ].
- Modulation of dopamine release: AP7 can influence dopamine release in the striatum, highlighting the interplay between glutamatergic and dopaminergic systems [, ].
- Alterations in behavior: In animal models, AP7 can impact learning and memory, anxiety-related behaviors, and responses to stress, further illustrating the widespread influence of NMDA receptors [, , ].
Q4: What is the molecular formula and weight of 2-Amino-7-phosphonoheptanoic acid (AP7)?
A4: The molecular formula of AP7 is C7H16NO5P, and its molecular weight is 225.18 g/mol.
Q5: Is there any information available regarding the spectroscopic data of 2-Amino-7-phosphonoheptanoic acid (AP7) in these papers?
A5: The provided research papers primarily focus on the biological activity and pharmacological effects of AP7. Detailed spectroscopic data is not discussed within these papers.
Q6: Do the provided research papers discuss the material compatibility and stability of 2-Amino-7-phosphonoheptanoic acid (AP7)?
A6: No, the provided research papers primarily focus on the biological activity and pharmacological effects of AP7 and do not delve into its material compatibility or stability under various conditions.
Q7: Do the provided research papers discuss any catalytic properties or applications of 2-Amino-7-phosphonoheptanoic acid (AP7)?
A7: No, the research papers primarily focus on the activity of AP7 as a pharmacological tool, specifically as an NMDA receptor antagonist. There is no mention of any catalytic properties or applications in these papers.
Q8: Are there any computational chemistry studies or QSAR models related to 2-Amino-7-phosphonoheptanoic acid (AP7) discussed in these papers?
A8: The provided research papers primarily employ in vitro and in vivo experimental methodologies. While one paper mentions "acidic isostere design" for phosphonate replacements in AP7-related compounds [], there is no detailed discussion of computational chemistry studies, simulations, calculations, or QSAR models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


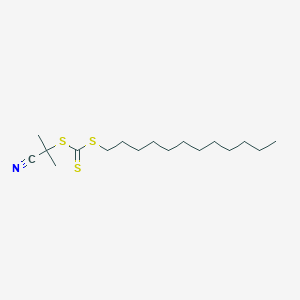


![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)
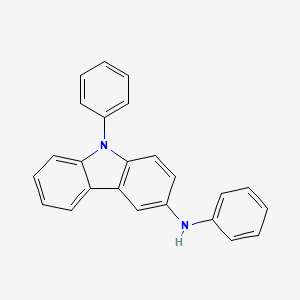
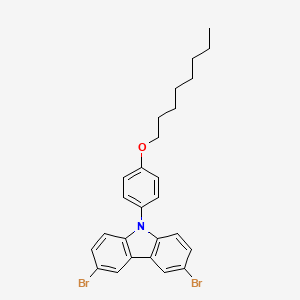
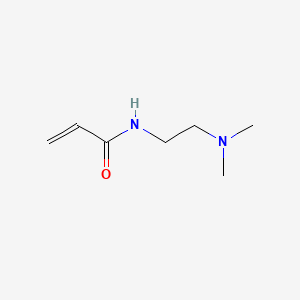
![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
